![molecular formula C19H17FN2O B5797022 N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide](/img/structure/B5797022.png)
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide, also known as BMS-986177, is a small molecule drug that has shown potential as a therapeutic agent for various diseases. This drug has been developed by Bristol-Myers Squibb and is currently undergoing clinical trials for the treatment of inflammatory bowel disease and other autoimmune disorders.
Mécanisme D'action
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide is a selective inhibitor of a protein called TYK2, which plays a key role in the immune response. By inhibiting TYK2, N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide reduces the activity of several pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide has been shown to reduce inflammation and improve clinical outcomes in preclinical models of inflammatory bowel disease and rheumatoid arthritis. The drug has also been shown to have a good safety profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, the drug is still in the early stages of clinical development and its efficacy and safety in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide. One area of interest is the drug's potential for treating other autoimmune diseases, such as multiple sclerosis and psoriasis. Another direction is the development of combination therapies that target multiple components of the immune system for more effective treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the safety and efficacy of N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide in humans.
Méthodes De Synthèse
The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting materials for the synthesis are commercially available and the process is carried out under controlled conditions to ensure purity and yield.
Applications De Recherche Scientifique
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide has been extensively studied in preclinical models for its efficacy in treating inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders. The drug has shown promising results in reducing inflammation and improving clinical outcomes in animal models.
Propriétés
IUPAC Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-17-6-2-1-5-16(17)18(23)22-15-9-7-14(8-10-15)19(13-21)11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJCZPMYQRFMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-cyanocyclopentyl)phenyl]-2-fluorobenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.